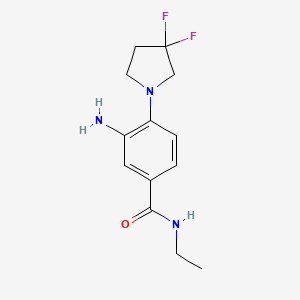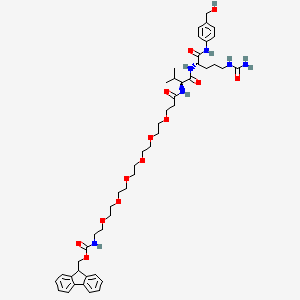
Fmoc-PEG6-Val-Cit-PAB-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-PEG6-Val-Cit-PAB-OH is a chemical compound widely used in the field of pharmaceuticals, particularly in the development of targeted drug delivery systems. It is an enzyme-cleavable linker featuring a Boc-protected amine, a hydrophilic polyethylene glycol spacer, and a Val-Cit-PAB dipeptide. The benzylic alcohol on the para-aminobenzyloxycarbonyl (PAB) can be used to attach with reactive groups such as para-nitrophenyl (PNP) for conjugation with drug payloads .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG6-Val-Cit-PAB-OH involves multiple steps, starting with the protection of the amine group using the fluorenylmethyloxycarbonyl (Fmoc) group. The polyethylene glycol (PEG) spacer is then introduced, followed by the coupling of valine (Val) and citrulline (Cit) to form the dipeptide. The final step involves the attachment of the PAB group .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-PEG6-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine to reveal a primary amine, which can be used in coupling reactions to form amides.
Cleavage Reactions: The Val-Cit-PAB dipeptide is cleaved by cellular proteases, allowing for the efficient release of drug payloads within the cell.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Cellular Proteases: Enzymes that cleave the Val-Cit-PAB dipeptide within the cell.
Major Products Formed
The major products formed from these reactions include the deprotected amine and the cleaved drug payload, which can then exert its therapeutic effects within the target cells .
Applications De Recherche Scientifique
Fmoc-PEG6-Val-Cit-PAB-OH is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a linker in the synthesis of complex molecules and peptides.
Biology: Facilitates the study of enzyme-substrate interactions and cellular processes.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of bioconjugates and other pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Fmoc-PEG6-Val-Cit-PAB-OH involves the cleavage of the Val-Cit-PAB dipeptide by cellular proteases. This cleavage releases the drug payload, which can then interact with its molecular targets within the cell. The Fmoc group protects the amine during synthesis and is removed under basic conditions to reveal the active amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Val-Cit-PAB-OH: A similar cleavable linker used in ADCs.
Fmoc-PEG4-Val-Cit-PAB-OH: Another variant with a shorter PEG spacer.
Uniqueness
Fmoc-PEG6-Val-Cit-PAB-OH is unique due to its longer PEG spacer, which provides increased hydrophilicity and flexibility. This enhances its solubility and stability in aqueous environments, making it particularly suitable for use in targeted drug delivery systems .
Propriétés
Formule moléculaire |
C48H68N6O13 |
|---|---|
Poids moléculaire |
937.1 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H68N6O13/c1-34(2)44(46(58)53-42(12-7-18-50-47(49)59)45(57)52-36-15-13-35(32-55)14-16-36)54-43(56)17-20-61-22-24-63-26-28-65-30-31-66-29-27-64-25-23-62-21-19-51-48(60)67-33-41-39-10-5-3-8-37(39)38-9-4-6-11-40(38)41/h3-6,8-11,13-16,34,41-42,44,55H,7,12,17-33H2,1-2H3,(H,51,60)(H,52,57)(H,53,58)(H,54,56)(H3,49,50,59)/t42-,44-/m0/s1 |
Clé InChI |
APYSVMUHEWTRRZ-YMJVKMAGSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



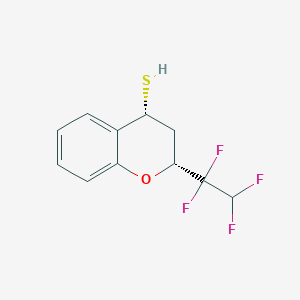
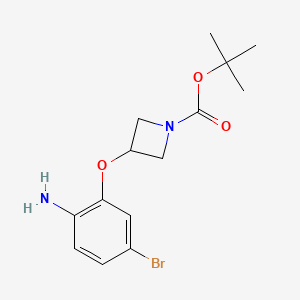
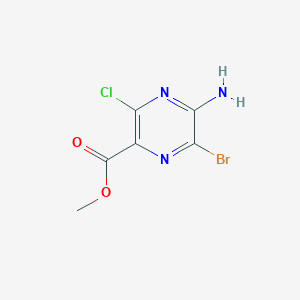
![Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13723353.png)
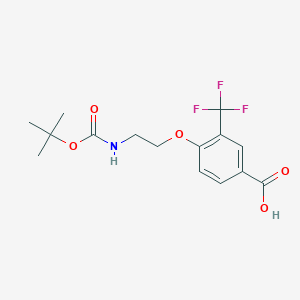
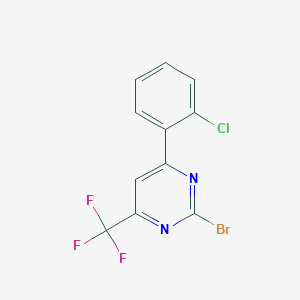
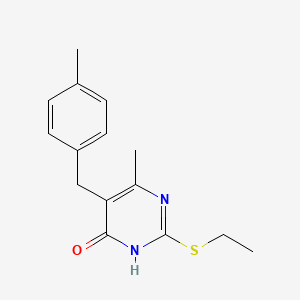
![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)

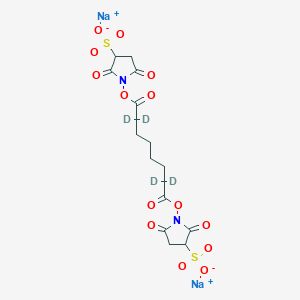

![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
